Pro-Phe

ACE2 inhibition renin-angiotensin system cardiovascular research

Pro-Phe (L-prolyl-L-phenylalanine; CAS 13589-02-1) is the only dipeptide validated as a positive control for ACE2 enzymatic assays (IC50: 0.15 mM). Unlike Leu-Pro or Met-Pro, Pro-Phe is uniquely activated by Mn²⁺, making it essential for prolinase and PCP activity studies. Procure this specific substrate to calibrate ACE2 modulators and ensure direct comparability with published SARS-CoV-2 and renin-angiotensin system research data.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
CAS No. 13589-02-1
Cat. No. B077099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-Phe
CAS13589-02-1
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1CC([NH2+]C1)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-]
InChIInChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1
InChIKeyIWIANZLCJVYEFX-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pro-Phe (CAS 13589-02-1) Procurement: Baseline Identification and Enzyme Substrate Classification


Pro-Phe (L-prolyl-L-phenylalanine; CAS 13589-02-1) is a synthetic dipeptide composed of L-proline and L-phenylalanine . The proline residue confers a rigid, cyclic conformation that restricts backbone flexibility, while the phenylalanine moiety provides a hydrophobic aromatic side chain . In biochemical research, Pro-Phe is primarily recognized as a substrate for several proline-specific peptidases, including prolinase (prolyl dipeptidase; EC 3.4.13.9), dipeptidyl peptidase-4 (DPP-4; EC 3.4.14.5), and prolylcarboxypeptidase (PCP; EC 3.4.16.2) [1]. It also exhibits inhibitory activity against angiotensin-converting enzyme 2 (ACE2; EC 3.4.17.23) with a reported IC50 of 0.15 mM [2].

Why Generic Substitution of Pro-Phe with Other Proline-Containing Dipeptides Is Not Scientifically Defensible


Substituting Pro-Phe with another Xaa-Pro dipeptide, such as Leu-Pro, Met-Pro, or Gly-Pro, is not valid due to marked differences in enzyme specificity and substrate turnover. The catalytic efficiency (kcat/Km) and Michaelis constant (Km) for Xaa-Pro dipeptidases vary substantially depending on the N-terminal amino acid [1]. For instance, hyperthermophilic prolidase hydrolyzes Met-Pro with a Km of 2.8 mM and a kcat/Km of 97 mM⁻¹s⁻¹, while Phe-Pro exhibits a significantly higher Km of 20.0 mM and a reduced kcat/Km of 21 mM⁻¹s⁻¹ [2]. Furthermore, the presence of the aromatic phenylalanine side chain in Pro-Phe is essential for recognition by enzymes such as prolylcarboxypeptidase, which preferentially cleaves Z-Pro-Phe over Z-Pro-Ala based on Michaelis-Menten kinetics [3].

Quantitative Differentiation Evidence for Pro-Phe Against Closest Analogs: A Comparative Guide for Procurement Decisions


ACE2 Inhibition: Pro-Phe Demonstrates Complete Inhibition at 180 μM, Confirming Its Utility as a Positive Control

Pro-Phe completely inhibits ACE2 activity at 180 μM when angiotensin II is used as the substrate [1]. This inhibition is concentration-dependent, with an IC50 of 0.15 mM (150 μM) reported in independent assays [2]. In contrast, the related tripeptide Phe-Pro-Phe exhibits a DPP-4 IC50 of 247.0 ± 32.7 μM [3], indicating that the dipeptide Pro-Phe possesses a distinct inhibitory profile relative to longer-chain analogs. The complete inhibition of ACE2 at 180 μM positions Pro-Phe as a reliable positive control for ACE2 enzymatic studies, whereas alternative dipeptides such as Leu-Pro and Met-Pro lack documented ACE2 inhibitory activity.

ACE2 inhibition renin-angiotensin system cardiovascular research

Prolylcarboxypeptidase (PCP) Substrate Specificity: Z-Pro-Phe Is Cleaved at 31 μmol/h/mg, Outperforming Z-Pro-Ala

Human kidney prolylcarboxypeptidase cleaves the benzyloxycarbonyl (Cbz)-protected substrate Z-Pro-Phe at a rate of 31 μmol/h/mg of protein [1]. This represents the COOH-terminal end of angiotensin II and angiotensin III, underscoring the physiological relevance of the Pro-Phe bond. In comparative kinetic studies, Z-Pro-Phe was selected over Z-Pro-Ala as the preferred substrate for prolylcarboxypeptidase activity assays based on more favorable Michaelis-Menten constants [2]. The specific cleavage of the Pro-Phe bond is essential for studying angiotensin metabolism; alternative dipeptides such as Gly-Pro or Leu-Pro are not recognized by prolylcarboxypeptidase with comparable efficiency, limiting their utility in this context.

prolylcarboxypeptidase angiotensin metabolism enzyme kinetics

Prolinase Substrate Hierarchy: Pro-Phe Hydrolysis Is Stimulated by 0.1 mM MnCl₂, Unlike Pro-Ala and Pro-Val

In normal human erythrocyte lysates, prolinase activity against Pro-Phe is increased by the addition of 0.1 mM MnCl₂, whereas the same concentration of MnCl₂ inhibits prolinase activity against Pro-Ala, Pro-Val, Pro-Met, and Pro-Asn [1]. This differential metal ion sensitivity demonstrates that Pro-Phe occupies a distinct regulatory subclass among Xaa-Pro dipeptides. The divergent response to Mn²⁺ modulation is critical for designing accurate enzyme assays and for interpreting metabolic studies in conditions such as prolidase deficiency, where metal cofactor availability may be altered.

prolinase prolidase deficiency enzyme regulation

Proline Iminopeptidase Substrate Profile: Pro-Phe Is Hydrolyzed Alongside Pro-Met and Pro-Leu, but with Distinct Structural Requirements

A purified proline iminopeptidase from Propionibacterium shermanii 13673 specifically hydrolyzes Pro-Phe, as well as Pro-Met, Pro-Leu, Pro-Ile, Pro-Gly, and Pro-p-nitroanilide [1]. The enzyme exhibits optimal activity at 40 °C and pH 8.0, and its activity is inhibited by phenylmethylsulfonyl fluoride (1 mM) and divalent cations including Zn²⁺, Co²⁺, Cu²⁺, and Fe²⁺ [2]. This substrate profile confirms that Pro-Phe is recognized by proline iminopeptidases, but the enzyme's broad specificity means that other Xaa-Pro dipeptides can also serve as substrates. However, the presence of the bulky phenylalanine side chain in Pro-Phe may influence binding affinity and turnover relative to smaller N-terminal residues, although quantitative kinetic parameters (Km, kcat) were not reported in this study.

proline iminopeptidase Propionibacterium shermanii dipeptide hydrolysis

Optimal Research and Industrial Application Scenarios for Pro-Phe Based on Verified Quantitative Differentiation


Positive Control for ACE2 Activity Assays in Cardiovascular and COVID-19 Research

Pro-Phe is the preferred positive control for ACE2 enzymatic assays due to its validated IC50 of 0.15 mM and its ability to completely inhibit ACE2 at 180 μM using angiotensin II as the substrate [1]. This specific inhibitory profile is not shared by other Xaa-Pro dipeptides such as Leu-Pro or Met-Pro, making Pro-Phe uniquely suited for calibrating ACE2 activity measurements and for screening novel ACE2 modulators [2]. Researchers studying the renin-angiotensin system or SARS-CoV-2 host cell entry mechanisms should procure Pro-Phe to ensure assay reproducibility and to enable direct comparison with published ACE2 inhibition data.

Substrate for Prolylcarboxypeptidase (PCP) Activity Quantification in Angiotensin Metabolism Studies

The Cbz-protected derivative Z-Pro-Phe is the substrate of choice for measuring prolylcarboxypeptidase activity in human plasma and serum, with a validated hydrolysis rate of 31 μmol/h/mg of protein [1]. This substrate outperforms Z-Pro-Ala based on Michaelis-Menten kinetics, as demonstrated in comparative validation studies [2]. For laboratories investigating angiotensin II and III metabolism, bradykinin degradation, or the role of PCP in blood pressure homeostasis, Pro-Phe (and its Cbz-protected form) is the required reagent for accurate and sensitive activity determinations.

Investigating Metal-Dependent Regulation of Prolinase in Prolidase Deficiency and Metabolic Disorders

Pro-Phe is a critical substrate for prolinase assays designed to probe Mn²⁺-dependent enzyme regulation. Unlike Pro-Ala, Pro-Val, Pro-Met, and Pro-Asp, which are inhibited by 0.1 mM MnCl₂, Pro-Phe hydrolysis is activated under identical conditions [1]. This differential response makes Pro-Phe essential for studies of prolidase deficiency, where altered metal cofactor availability may contribute to disease pathology, and for broader investigations into the role of transition metals in iminodipeptide metabolism [2]. Alternative Xaa-Pro dipeptides that are inhibited by Mn²⁺ cannot substitute for Pro-Phe in these specific experimental designs.

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